Decyl methyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24S/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGUUZAACYBIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176977 | |

| Record name | Decyl methyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22438-39-7 | |

| Record name | 1-(Methylthio)decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22438-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl methyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022438397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl methyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decyl methyl sulfide chemical properties and structure

An In-Depth Technical Guide to Decyl Methyl Sulfide: Properties, Structure, and Applications

Introduction

This compound, a member of the thioether (or sulfide) class of organosulfur compounds, is a linear, unsymmetrical sulfide characterized by a sulfur atom bridging a methyl group and a ten-carbon decyl chain. While seemingly simple, this molecule serves as a pivotal intermediate in the synthesis of specialized chemical products and offers a valuable model for studying the behavior of long-chain thioethers. Its unique combination of a non-polar alkyl tail and a polarizable, reactive sulfur center imparts properties that are leveraged in fields ranging from industrial surfactant manufacturing to materials science.

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the core chemical principles governing its structure, reactivity, and application, grounding theoretical knowledge in practical, field-proven insights and methodologies. We will explore its molecular architecture, spectroscopic signature, key chemical transformations, and established synthetic protocols, offering a holistic understanding of this versatile chemical building block.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, comprising a long, flexible hydrocarbon chain and a divalent sulfur atom.

Chemical Identity

A consistent and unambiguous identification of this compound is crucial for research and regulatory purposes. The key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 1-(Methylsulfanyl)decane[1][2] |

| Synonyms | n-Decyl methyl sulfide, Decyl methyl sulphide, 2-Thiadodecane[2] |

| CAS Number | 22438-39-7[1][2] |

| Molecular Formula | C₁₁H₂₄S[1][2] |

| Molecular Weight | 188.38 g/mol [1][2] |

| InChIKey | HKGUUZAACYBIID-UHFFFAOYSA-N[1][2] |

| SMILES | CCCCCCCCCCSC[1] |

Structural Analysis

The geometry of the thioether group is a defining feature of the molecule's structure. The C-S-C linkage is angular, with a bond angle in simple dialkyl sulfides approaching 99°, a consequence of the sp³-hybridized sulfur atom with two bonding pairs and two lone pairs of electrons. The carbon-sulfur bond lengths are typically around 180 pm. The long decyl chain is a flexible, non-polar tail that influences the molecule's physical properties, particularly its solubility and boiling point.

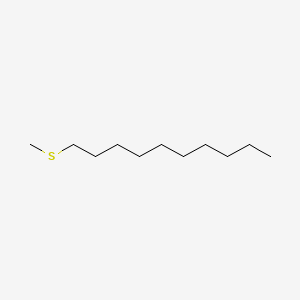

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical state and properties of this compound are critical for its handling, storage, and application in chemical processes.

| Property | Value | Source |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Odor | Strong, characteristic sulfide odor | Inferred from general thioether properties |

| Boiling Point | 125 °C at 12 Torr | |

| Flash Point | 101 °C (213.8 °F) | |

| Solubility | Insoluble in water; soluble in organic solvents | General property of long-chain thioethers |

The higher boiling point and lower volatility of thioethers compared to their ether analogues are due to the greater polarizability of the larger sulfur atom, which leads to stronger intermolecular van der Waals forces.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections describe the expected spectral features based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive map of the hydrogen environments in the molecule.

-

δ ~2.5 ppm (triplet, 2H): The two protons on the carbon adjacent to the sulfur atom (-S-CH₂ -CH₂-). The signal is shifted downfield due to the electron-withdrawing effect of the sulfur and appears as a triplet from coupling to the adjacent CH₂ group.

-

δ ~2.1 ppm (singlet, 3H): The three equivalent protons of the methyl group attached to the sulfur (CH₃ -S-). This signal is a singlet as there are no adjacent protons to cause splitting.

-

δ ~1.2-1.6 ppm (multiplet, 16H): A complex series of overlapping signals corresponding to the eight methylene (CH₂) groups in the middle of the decyl chain.

-

δ ~0.9 ppm (triplet, 3H): The three protons of the terminal methyl group of the decyl chain (-CH₂-CH₃ ), appearing as a triplet due to coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should show 11 distinct signals, one for each unique carbon atom in the molecule.

-

δ ~30-40 ppm: The carbon of the methylene group attached to sulfur (-S-C H₂-). Carbons adjacent to sulfur in thioethers typically appear in this region.[4]

-

δ ~22-32 ppm: A cluster of signals for the carbons of the decyl chain (C2 through C9).

-

δ ~15 ppm: The carbon of the methyl group attached to sulfur (C H₃-S-).

-

δ ~14 ppm: The terminal methyl carbon of the decyl chain (-C H₃).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features of the alkyl groups, as the C-S stretch is often weak and falls in the fingerprint region.

-

2850-2960 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl and methylene groups.

-

1450-1470 cm⁻¹: Absorption due to C-H bending (scissoring) vibrations of the methylene groups.

-

1375 cm⁻¹: A peak corresponding to the symmetric C-H bending (umbrella) mode of the methyl groups.

-

600-800 cm⁻¹: A weak C-S stretching band can be expected in this region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure through fragmentation analysis.

-

Molecular Ion (M⁺•): A peak at m/z = 188, corresponding to the molecular weight of the compound. This peak may be of moderate to low intensity in long-chain sulfides.

-

Key Fragmentation Pathways: The primary fragmentation mechanism for thioethers is alpha-cleavage, which involves the breaking of a bond adjacent to the sulfur atom. Saturated monosulfides often fragment to yield the smaller R-S⁺ fragment.[5] Another common pattern in long-chain alkanes is the sequential loss of 14 amu (CH₂) units.

Caption: Key EI-MS Fragmentation Pathways for this compound.

Part 3: Chemical Properties and Synthesis

The synthetic utility of this compound stems from the predictable reactivity of the thioether functional group.

Reactivity of the Thioether Linkage

The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation.

-

Oxidation: Thioethers can be selectively oxidized. Mild oxidation, often using reagents like sodium periodate (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂), yields the corresponding sulfoxide (Decyl Methyl Sulfoxide).[6][7] Further, more vigorous oxidation with stronger agents produces the sulfone (Decyl Methyl Sulfone).[8] This transformation is critical as it converts the non-polar sulfide into highly polar sulfoxide and sulfone derivatives, a key step in producing surfactants. A simple and effective method uses H₂O₂ in glacial acetic acid.[9]

-

Alkylation: As a nucleophile, the sulfur atom can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a stable, positively charged trialkylsulfonium salt (e.g., Decyl Dimethylsulfonium Iodide).

Caption: Key Reactions of this compound.

Synthesis of this compound

The most direct and common method for preparing unsymmetrical thioethers like this compound is analogous to the Williamson ether synthesis.[2][10][11][12] This involves the Sₙ2 displacement of a halide from a primary alkyl halide by a thiolate nucleophile.

This protocol describes the synthesis from 1-bromodecane and sodium methanethiolate.

Materials:

-

1-Bromodecane

-

Sodium methanethiolate (or methanethiol and a base like NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or ethanol

-

Diatomaceous earth

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen or argon inlet. An inert atmosphere is crucial to prevent the oxidation of the thiolate.

-

Reagent Addition: Charge the flask with sodium methanethiolate (1.1 equivalents). Add anhydrous DMF via syringe to create a stirrable slurry.

-

Substrate Addition: While stirring, add 1-bromodecane (1.0 equivalent) dropwise to the thiolate slurry at room temperature. An exotherm may be observed. The choice of a primary halide like 1-bromodecane is critical to ensure an efficient Sₙ2 reaction and avoid elimination side reactions.[2]

-

Reaction: Gently heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Shake and separate the layers. The organic layer contains the product.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the Synthesis of this compound.

Part 4: Applications in Research and Development

The applications of this compound are primarily as a chemical intermediate, where its structure is modified to create products with desired functionalities.

Intermediate for Surfactants and Detergents

The most significant industrial application of this compound is as a precursor to surfactants. Surfactants are amphiphilic molecules, containing both a hydrophobic (oil-loving) tail and a hydrophilic (water-loving) head.

-

Mechanism: this compound itself is non-polar. However, oxidation of the sulfide to the highly polar sulfoxide or sulfone group creates the required hydrophilic head. The long, ten-carbon decyl chain serves as the hydrophobic tail.

-

Advantages: The resulting sulfoxide- and sulfone-based surfactants are known for their biodegradability and effectiveness, making them valuable components in "green" or environmentally friendly cleaning formulations.[13][14][15]

Specialty Solvents and Ligands

Due to its long alkyl chain and polarizable sulfur atom, this compound can be used as a specialty non-polar solvent where mild coordinating ability is required. The sulfur's lone pairs can act as soft ligands, coordinating to soft transition metals, which can be useful in catalysis or materials science applications.

Role in Drug Discovery

The methylthioether (-SCH₃) moiety is a common functional group in many biologically active molecules and pharmaceuticals. While this compound itself is not a drug, its reactions and properties serve as a useful model for understanding the behavior of more complex drug candidates that contain a long alkyl chain attached to a methylthio group.

Part 5: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring safety and maintaining the chemical's integrity.

-

Hazards: According to the Globally Harmonized System (GHS), this compound is classified as H413: May cause long-lasting harmful effects to aquatic life.[1] It is important to prevent its release into the environment.

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling the strong-smelling vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents, as they can react vigorously with the sulfide group.

-

Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent slow oxidation.

-

Conclusion

This compound is a foundational chemical that bridges basic organosulfur chemistry with practical industrial applications. Its straightforward structure, characterized by a decyl chain and a methylthio group, provides a clear platform for understanding the spectroscopy and reactivity inherent to long-chain thioethers. The nucleophilic and oxidizable nature of its sulfur atom is the cornerstone of its primary utility as a precursor to high-performance, biodegradable surfactants. For the research scientist, this compound is not just a reagent, but a model compound for synthesis, reaction mechanism studies, and the development of new functional materials.

References

-

PubChem. (n.d.). Decyl methyl sulphide. National Center for Biotechnology Information. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Historical reference for the general synthesis type)

- Yamamoto, T., Hayakawa, T., Yoshino, M., Hata, S., & Hirayama, Y. (2000). AN EFFICIENT OXIDATION OF LONG CHAIN ALKYL METHYL SULFIDES TO SULFOXIDES.

-

ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. American Chemical Society. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

ResearchGate. (2006). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]

- Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Inform

-

Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

- Hall, C. M., & Wemple, J. (1977). A carbon-13 nuclear magnetic resonance study of thiol esters. The Journal of Organic Chemistry, 42(14), 2469–2472.

- Prazeller, P., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of the American Society for Mass Spectrometry, 24(9), 1354-1363.

- Sharma, S., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 26867-26877.

-

LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

- Eshghi, H., & Gordi, Z. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(7), 8340-8346.

-

University of Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for a related reaction involving dimethyl sulfide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0002151). Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

ResearchGate. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). US4302605A - Process for the manufacture of dimethyl sulfide.

-

PubMed. (2001). The Interaction of Alkylglycosides with Other Surfactants. Retrieved from [Link]

-

Vermont Ruff. (2023). Surfactants & Glucosides Explained. Retrieved from [Link]

-

Anveya. (n.d.). Decyl Glucoside- A Natural Surfactant. Retrieved from [Link]

-

ResearchGate. (2009). New method of dimethyl sulfide synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Decyl glucoside as a sustainable surfactant for cosmetic formulations. Retrieved from [Link]

Sources

- 1. Decyl methyl sulphide | C11H24S | CID 89712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound | 22438-39-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 8. Sulfoxide - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. vermontruff.com [vermontruff.com]

- 14. anveya.com [anveya.com]

- 15. researchgate.net [researchgate.net]

1-(Methylsulfanyl)decane synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfanyl)decane for Advanced Research Applications

Introduction

1-(Methylsulfanyl)decane, also known as decyl methyl sulfide, is a dialkyl thioether with the chemical formula C₁₁H₂₄S.[1][2] Thioethers are a critical class of organosulfur compounds found widely in natural products, pharmaceuticals, and advanced materials.[3] Their synthesis is of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties and biological activities.[3][4] The incorporation of a thioether linkage can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable functional group in the design of novel therapeutics.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthetic pathways to 1-(methylsulfanyl)decane. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind three primary synthetic strategies: classical nucleophilic substitution, modern thiol-ene radical addition, and odor-mitigated approaches. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide aims to equip scientists with the expertise to select and execute the optimal synthesis for their specific research and development needs.

Part 1: Classical Synthesis via Nucleophilic Substitution

Nucleophilic substitution is the cornerstone of thioether synthesis, prized for its reliability and straightforward execution with readily available starting materials. This approach hinges on the reaction between an electron-rich nucleophile and an electron-poor electrophile.[5] Two primary variations exist for the synthesis of 1-(methylsulfanyl)decane.

Pathway A: S-Alkylation of a Thiolate with a Decyl Halide

This is arguably the most direct and widely practiced method for preparing simple dialkyl thioethers.[6] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a methylthiolate anion directly displaces a halide from a 1-substituted decane.[7]

Mechanistic Discussion: The reaction is a classic Sₙ2 displacement.[8][9] The negatively charged methylthiolate (CH₃S⁻), a potent nucleophile, performs a backside attack on the electrophilic α-carbon of the decyl halide.[7] This concerted, single-step mechanism involves a transition state where the C-S bond is forming concurrently with the C-X (halogen) bond breaking.[9] The reaction rate is dependent on the concentration of both the nucleophile and the electrophile.[7]

-

Choice of Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal. They effectively solvate the counter-ion (e.g., Na⁺) without forming a strong hydrogen-bonding shell around the nucleophile, thus preserving its reactivity.

-

Leaving Group: The efficiency of the displacement is directly related to the stability of the leaving group. Iodide is the best leaving group among the halogens, followed by bromide and then chloride, due to the weakness of the C-X bond.[9] Therefore, 1-bromodecane or 1-iododecane are preferred substrates over 1-chlorodecane.

Caption: Sₙ2 synthesis of 1-(methylsulfanyl)decane.

Experimental Protocol: S-Alkylation of Sodium Thiomethoxide

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium thiomethoxide (1.05 g, 15 mmol, 1.2 eq).

-

Solvent Addition: Add 30 mL of anhydrous DMF via syringe. Stir the suspension until the thiomethoxide is well-dispersed.

-

Substrate Addition: Add 1-bromodecane (2.76 g, 12.5 mmol, 1.0 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous phase with diethyl ether (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(methylsulfanyl)decane.

Pathway B: S-Methylation of 1-Decanethiol

An alternative nucleophilic substitution involves using the decyl moiety as the nucleophile (in the form of a thiolate) and a methylating agent as the electrophile. This is particularly useful when 1-decanethiol is a more readily available or cost-effective starting material.

Mechanistic Discussion: This is a two-step, one-pot process. First, a suitable base is used to deprotonate the 1-decanethiol (pKa ≈ 10.5), forming the highly nucleophilic decanethiolate anion. In the second step, this thiolate attacks the methylating agent, typically methyl iodide, in an Sₙ2 reaction. Methyl iodide is an exceptionally reactive electrophile due to the excellent leaving group ability of iodide and the minimal steric hindrance at the methyl carbon.[10][11]

-

Choice of Base: A base strong enough to quantitatively deprotonate the thiol is required. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and are cost-effective. For reactions requiring strictly anhydrous conditions, a stronger base like sodium hydride (NaH) can be employed, which deprotonates the thiol irreversibly, liberating hydrogen gas.

-

Methylating Agent: While methyl iodide is highly effective, it is also toxic and a known carcinogen, requiring careful handling in a well-ventilated fume hood.[11] Dimethyl sulfate is another potent but highly toxic alternative.

Caption: S-Methylation pathway for 1-(methylsulfanyl)decane.

Experimental Protocol: S-Methylation of 1-Decanethiol

-

Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-decanethiol (2.62 g, 15 mmol, 1.0 eq) in 40 mL of ethanol.

-

Deprotonation: Add a solution of sodium hydroxide (0.66 g, 16.5 mmol, 1.1 eq) in 10 mL of water to the stirring thiol solution. Stir for 20 minutes at room temperature to ensure complete formation of the thiolate.

-

Methylation: Cool the solution in an ice bath to 0 °C. Add methyl iodide (2.34 g, 16.5 mmol, 1.1 eq) dropwise via syringe. Caution: Methyl iodide is toxic and volatile.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor for the disappearance of the thiol starting material by TLC.

-

Workup: Reduce the solvent volume by approximately half using a rotary evaporator. Add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting oil by column chromatography (eluting with hexanes) to obtain the final product.

Part 2: Modern Synthesis via Thiol-Ene Radical Addition

The thiol-ene reaction has emerged as a powerful tool in organic synthesis, celebrated for its efficiency, high yields, and stereoselectivity, earning it a place within the "click chemistry" paradigm.[12][13] This pathway involves the addition of a thiol across a double bond, initiated by radicals.[3] For 1-(methylsulfanyl)decane, this translates to the reaction between methanethiol and 1-decene.

Mechanistic Discussion: The reaction proceeds via a free-radical chain mechanism, which results in the anti-Markovnikov addition of the thiol to the alkene.[3][12]

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide, or UV light) abstracts a hydrogen atom from methanethiol (CH₃SH) to generate a thiyl radical (CH₃S•).

-

Propagation:

-

The thiyl radical adds to the less substituted carbon of the 1-decene double bond. This regioselectivity is governed by the formation of the more stable secondary carbon-centered radical.

-

This carbon radical then abstracts a hydrogen atom from another molecule of methanethiol, forming the 1-(methylsulfanyl)decane product and regenerating the thiyl radical, which continues the chain reaction.[14]

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

This method is highly atom-economical as all atoms from the reactants are incorporated into the product. The reaction is often rapid and can be performed under mild, often solvent-free, conditions.[15]

Caption: Radical mechanism of the thiol-ene reaction.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction

-

Setup: In a quartz reaction tube equipped with a magnetic stir bar, combine 1-decene (1.40 g, 10 mmol, 1.0 eq) and methanethiol (0.58 g, 12 mmol, 1.2 eq, added as a condensed liquid at low temperature or from a lecture bottle).

-

Initiator: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, ~1 mol%).

-

Reaction: Seal the tube and place it in a photochemical reactor. Irradiate with a UV lamp (e.g., 365 nm) at room temperature with stirring for 1-2 hours.[13] Monitor the reaction by GC-MS.

-

Workup: Once the reaction is complete, carefully vent any excess methanethiol in a fume hood.

-

Purification: The reaction mixture is often of high purity. If necessary, remove the initiator and any minor byproducts by passing the crude mixture through a short plug of silica gel, eluting with hexanes. Evaporate the solvent to yield the pure thioether.

Part 3: Thiol-Free Synthesis Using Dimethyl Disulfide

A significant operational drawback of the preceding methods is the use of methanethiol or its salts. Methanethiol is a volatile, flammable gas with an intensely unpleasant odor. To enhance laboratory safety and convenience, methods that avoid this reagent are highly desirable. One such strategy employs dimethyl disulfide (DMDS) as an odorless and stable liquid source of the methylthio group.[16]

Mechanistic Discussion: This pathway involves the nucleophilic attack on the S-S bond of dimethyl disulfide. A strong nucleophile, such as a Grignard reagent (e.g., decylmagnesium bromide), can cleave the disulfide bond to form the thioether and a magnesium thiomethoxide salt. This approach effectively transfers one of the methylthio groups from DMDS to the decyl chain.

-

Causality: This method is chosen specifically to avoid handling methanethiol. Dimethyl disulfide is a liquid with a much lower vapor pressure and, while still odorous, is significantly easier to handle than the gaseous thiol. The formation of the Grignard reagent from 1-bromodecane creates a potent carbon-based nucleophile capable of cleaving the S-S bond.

Caption: Workflow for thioether synthesis using DMDS.

Experimental Protocol: Reaction of a Grignard Reagent with DMDS

-

Grignard Preparation: In a flame-dried, three-necked flask under argon, place magnesium turnings (0.36 g, 15 mmol). Add 10 mL of anhydrous THF. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromodecane (2.21 g, 10 mmol) in 20 mL of anhydrous THF to maintain a gentle reflux. After addition, reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction: Cool the Grignard solution to 0 °C. In a separate flask, prepare a solution of dimethyl disulfide (1.04 g, 11 mmol) in 15 mL of anhydrous THF. Add the DMDS solution dropwise to the stirring Grignard reagent.

-

Quenching: After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Extract the mixture with diethyl ether (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation to afford 1-(methylsulfanyl)decane.

Part 4: Comparative Analysis and Pathway Selection

The choice of synthetic route depends critically on the specific requirements of the project, including scale, available equipment, cost of starting materials, and safety considerations.

| Parameter | Pathway A: S-Alkylation | Pathway B: S-Methylation | Pathway C: Thiol-Ene | Pathway D: DMDS Method |

| Typical Yield | 80-95% | 85-98% | >95% | 70-85% |

| Reaction Time | 4-8 hours | 2-4 hours | 0.5-2 hours | 3-5 hours |

| Conditions | 50-80 °C | 0 °C to RT | Room Temp, UV light | 0 °C to Reflux |

| Key Reagents | Decyl Halide, NaSMe | 1-Decanethiol, Base, CH₃I | 1-Decene, CH₃SH, Initiator | Decyl Halide, Mg, DMDS |

| Atom Economy | Moderate | Moderate | Excellent | Moderate |

| Safety/Handling | Moderate | High (CH₃I is toxic) | High (CH₃SH gas) | Low (avoids thiols) |

| Advantages | Reliable, scalable | High yield, fast | "Click" reaction, mild | Odor-mitigated, safe |

| Disadvantages | Thiolate handling | Toxic methylating agent | Requires gaseous thiol | Grignard sensitive |

Expert Recommendations:

-

For Scalability and Cost-Effectiveness: Pathway A (S-Alkylation) is often the method of choice in industrial settings. It uses relatively inexpensive bulk materials and the process is robust and well-understood.

-

For Highest Yield and Purity on a Lab Scale: Pathway B (S-Methylation) and Pathway C (Thiol-Ene) are superior. The thiol-ene reaction, in particular, is exceptionally clean and rapid, often requiring minimal purification, making it ideal for the synthesis of complex molecules where functional group tolerance is key.

-

For Safety and Ease of Handling: Pathway D (DMDS Method) is the preferred route. By avoiding volatile and malodorous thiols and toxic methylating agents, it significantly improves the safety profile and is more amenable to standard laboratory environments without specialized handling equipment.

Conclusion

The synthesis of 1-(methylsulfanyl)decane can be accomplished through several effective pathways, each with a distinct profile of advantages and operational considerations. Classical nucleophilic substitution routes offer reliability and are built upon the fundamental principles of organic chemistry. In contrast, the modern thiol-ene addition provides an elegant, efficient, and atom-economical alternative that aligns with the principles of green chemistry. Finally, thiol-free methods using reagents like dimethyl disulfide address critical safety and handling concerns. The ultimate selection of a synthetic strategy should be a deliberate choice based on a holistic assessment of project goals, resource availability, and safety imperatives. This guide provides the foundational expertise for making that informed decision.

References

-

Chen, W.-Q., et al. (2020). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 25(11), 2699. Available at: [Link]

-

Wikipedia. (2023). Thiol-ene reaction. Available at: [Link]

-

Rissing, C., & Son, D. Y. (2006). Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes. Organometallics, 25(24), 5863-5866. Available at: [Link]

-

BrainKart. (2018). Preparation of ethers, epoxides, and thioethers. Available at: [Link]

-

Kumar, P., et al. (1991). Preparation of thioethers using SN l-active halides and zinc mercaptides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(5), 505-507. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Available at: [Link]

-

ResearchGate. (2024). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Available at: [Link]

-

El-Zahab, F. A., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19037-19054. Available at: [Link]

-

Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Available at: [Link]

-

Chemistry LibreTexts. (2022). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Available at: [Link]

-

University of Illinois. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

-

Clark, J. (2015). What is nucleophilic substitution?. Chemguide. Available at: [Link]

-

Carballeira, N. M., et al. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Lipids, 41(9), 867-872. Available at: [Link]

-

Kadrowski, B. (2020). 7.5-7.6 Intro to nucleophilic substitution reactions [Video]. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Decyl methyl sulphide. PubChem Compound Database. Available at: [Link]

- De-Jong, A. J. (1981). U.S. Patent No. 4,302,605. U.S. Patent and Trademark Office.

-

ChemSynthesis. (n.d.). 1-methylsulfanyl-ethanethiol. Available at: [Link]

-

ChemSynthesis. (n.d.). 1-(methylsulfanyl-methylsulfinyl)-ethane. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Decanethiol. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

-

ChemSynthesis. (n.d.). 1-methylsulfinyl-decane. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Methylsulfanyl)dodecane. PubChem Compound Database. Available at: [Link]

-

Adams, R., & Voorhees, V. (1921). Methyl Iodide. Organic Syntheses, 1, 39. Available at: [Link]

-

ResearchGate. (2018). Conventional procedures for O-methylation and -demethylation. Available at: [Link]

-

Ogg, R. A. (1937). Kinetics of the decomposition of methyl iodide. Journal of the American Chemical Society, 59(10), 1937-1941. Available at: [Link]

Sources

- 1. Decyl methyl sulphide | C11H24S | CID 89712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. brainkart.com [brainkart.com]

- 7. ocw.uci.edu [ocw.uci.edu]

- 8. web.viu.ca [web.viu.ca]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Decyl Methyl Sulfide for the Modern Researcher

In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, a thorough understanding of molecular structure is paramount. For compounds like decyl methyl sulfide (C₁₁H₂₄S), a simple yet versatile organosulfur compound, this understanding is built upon a foundation of robust analytical data. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering not just raw data, but a field-proven interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is designed to serve as a practical resource for scientists, enabling a deeper comprehension of the molecule's structural nuances and providing a framework for the analysis of related long-chain alkyl sulfides.

The Structural Identity of this compound

This compound, systematically named 1-(methylthio)decane, possesses a simple linear structure comprising a ten-carbon alkyl chain (decyl group) attached to a sulfur atom, which is in turn bonded to a methyl group. This seemingly straightforward arrangement gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

To visualize this structure, the following diagram illustrates the connectivity of atoms within the this compound molecule.

Caption: Key fragmentation pathways of this compound in mass spectrometry.

-

The Base Peak at m/z 61: The most abundant fragment is observed at m/z 61. This corresponds to the [CH₃S=CH₂]⁺ ion, formed through a characteristic α-cleavage and subsequent rearrangement, which is a very stable, sulfur-containing cation.

-

Fragment at m/z 141: This peak arises from the loss of the methylthio radical (•SCH₃), resulting in the decyl cation [C₁₀H₂₁]⁺.

-

Fragment at m/z 47: This corresponds to the methylthio cation [CH₃S]⁺, formed by cleavage of the C-S bond.

-

Alkyl Fragments (m/z 41, 55, etc.): The presence of a series of peaks corresponding to alkyl fragments is typical for long-chain alkanes and arises from the further fragmentation of the decyl cation.

Experimental Protocols: A Guide to Data Acquisition

To ensure the reproducibility and reliability of spectroscopic data, adherence to standardized experimental protocols is crucial. The following outlines the general procedures for acquiring NMR, IR, and MS data for a liquid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample like this compound, place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the sample-loaded salt plates in the spectrometer's sample compartment and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification, or through a direct insertion probe.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Caption: A generalized workflow for NMR sample analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and multi-faceted structural characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of characteristic alkane functional groups, and the mass spectrum reveals a predictable fragmentation pattern that corroborates the overall structure. By understanding the principles behind these techniques and the specific spectral features of this compound, researchers are better equipped to identify this compound, assess its purity, and predict the spectroscopic properties of analogous molecules. This guide serves as a testament to the power of modern analytical techniques in providing the detailed molecular insights that drive scientific innovation.

References

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Re3data.org. Spectral Database for Organic Compounds. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

An In-depth Technical Guide to the Solubility of Decyl Methyl Sulfide in Organic Solvents

Foreword: Navigating the Solubility Landscape of Aliphatic Sulfides

For researchers, scientists, and professionals in drug development, understanding the solubility of novel or specialized chemical entities is a foundational requirement for successful formulation, synthesis, and purification strategies. Decyl methyl sulfide (C₁₁H₂₄S), a long-chain aliphatic thioether, presents a unique solubility profile governed by its distinct molecular architecture. The prominent nonpolar decyl chain, coupled with the modest polarity of the methyl sulfide group, dictates a nuanced interaction with a spectrum of organic solvents. This guide eschews a simple data-sheet approach. Instead, it provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. By elucidating the underlying physicochemical principles and providing robust experimental protocols, this document empowers the researcher to confidently navigate the solubility landscape of this and similar long-chain thioethers.

Physicochemical Profile of this compound

A thorough understanding of the molecular properties of this compound is paramount to predicting its solubility behavior. The interplay of its structural features governs the types and magnitudes of intermolecular forces it can engage in, which is the primary determinant of solubility.

Molecular Structure and Properties

This compound is characterized by a ten-carbon aliphatic chain attached to a sulfur atom, which is in turn bonded to a methyl group.

-

Appearance: Colorless to light yellow liquid[3]

The key to its solubility lies in the dichotomy of its structure: a long, nonpolar hydrocarbon tail and a weakly polar sulfide functional group.

Intermolecular Forces and Polarity

The adage "like dissolves like" is a direct consequence of intermolecular forces. The solubility of this compound is a function of the balance between the energy required to overcome solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.

-

London Dispersion Forces: The extensive decyl chain results in significant surface area, making London dispersion forces the predominant intermolecular interaction. These nonpolar forces are crucial for its solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The carbon-sulfur bonds introduce a degree of polarity to the molecule, resulting in a small permanent dipole moment. This allows for weak dipole-dipole interactions with polar molecules. However, the sulfide group is not a hydrogen bond donor and only a very weak acceptor.[4][5]

The overall character of this compound is therefore largely nonpolar and hydrophobic.

Theoretical Framework for Solubility in Organic Solvents

Based on its physicochemical profile, we can develop a theoretical framework to predict the solubility of this compound across different classes of organic solvents.

Solubility in Nonpolar Solvents

-

Governing Principle: In nonpolar solvents such as hexane, heptane, toluene, and benzene, the primary intermolecular forces are London dispersion forces.[6]

-

Predicted Behavior: this compound is expected to exhibit high solubility, and likely complete miscibility, in these solvents. The energy required to disrupt the weak dispersion forces in both the solute and the solvent is readily compensated by the formation of new solute-solvent dispersion forces. The long decyl chain will interact favorably with the hydrocarbon chains of aliphatic solvents and the nonpolar regions of aromatic solvents.

Solubility in Polar Aprotic Solvents

-

Governing Principle: Polar aprotic solvents, such as acetone, ethyl acetate, and tetrahydrofuran (THF), possess permanent dipole moments but lack O-H or N-H bonds for hydrogen bonding.[7]

-

Predicted Behavior: Moderate to good solubility is anticipated. The dipole-dipole interactions of the sulfide group can interact favorably with the dipoles of these solvents. Furthermore, the nonpolar decyl chain can still engage in dispersion forces with the organic portions of the solvent molecules. Solvents with a good balance of polar and nonpolar character are likely to be the most effective.

Solubility in Polar Protic Solvents

-

Governing Principle: Polar protic solvents, including methanol, ethanol, and water, are characterized by their ability to act as hydrogen bond donors.

-

Predicted Behavior: Low solubility is expected in highly polar protic solvents, particularly water. The strong hydrogen bonding network of these solvents requires a significant input of energy to disrupt. This compound cannot donate hydrogen bonds and is a very weak acceptor, meaning it cannot effectively integrate into this network.[4] Its large nonpolar tail is sterically hindering and energetically unfavorable to accommodate within the highly structured solvent environment. In less polar alcohols like ethanol or propanol, solubility will likely be greater than in water, but still limited by the energetic cost of disrupting the solvent's hydrogen bonds.

The relationship between molecular structure and intermolecular forces is pivotal for these predictions.

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (>98% purity)[3]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection, GC-FID)

Step-by-Step Protocol: The Shake-Flask Method

This method is considered a gold standard for determining equilibrium solubility.

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add an excess amount of this compound to a known volume of the chosen organic solvent (e.g., 2 mL of solvent). The amount of solute should be enough to ensure that undissolved liquid remains at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. For liquid-liquid systems, 24-48 hours is typically adequate. It is advisable to perform a preliminary kinetic study to determine the time to reach a solubility plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved this compound to settle.

-

For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method, such as GC-FID.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express solubility in appropriate units, such as g/L, mg/mL, or molarity (mol/L).

-

Caption: Experimental workflow for solubility determination.

Tabulated Summary of Predicted Solubility

While experimental data is the definitive measure, the following table summarizes the expected qualitative solubility based on the theoretical principles discussed. This serves as a practical guide for initial solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Heptane | High / Miscible | Dominant and favorable London dispersion forces between the decyl chain and the nonpolar solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to Good | A balance of dispersion forces with the alkyl chain and weak dipole-dipole interactions with the sulfide group. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The energy cost of disrupting the solvent's hydrogen-bonding network is not fully compensated. |

| Highly Polar Protic | Water | Very Low / Immiscible | Strong solvent-solvent hydrogen bonds and the hydrophobic nature of the decyl chain lead to poor interaction. |

Conclusion and Future Directions

The solubility of this compound in organic solvents is dictated by its predominantly nonpolar character, a direct result of its long aliphatic chain. Consequently, it is highly soluble in nonpolar solvents and shows decreasing solubility with increasing solvent polarity, particularly in protic solvents capable of hydrogen bonding. This guide provides the theoretical foundation and a robust experimental protocol to empower researchers to make informed decisions for solvent selection and to precisely quantify solubility. Future work should focus on the experimental validation of these predictions across a wide range of solvents and temperatures to build a comprehensive empirical dataset. Such data would be invaluable for developing quantitative structure-property relationship (QSPR) models to predict the solubility of other long-chain thioethers, further accelerating research and development in this area.[8]

References

-

Nguyen, B., F. G. N. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Nguyen, B., F. G. N. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

-

Houchins, C., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Teachy. (n.d.). Summary of Organic Functions: Sulfonated Functions. Teachy. [Link]

-

Britannica. (n.d.). Organosulfur compound: Sulfides, Chemistry, Reactions. Britannica. [Link]

-

National Center for Biotechnology Information. (n.d.). Decyl methyl sulphide. PubChem. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility. Introductory Organic Chemistry. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

ResearchGate. (n.d.). Solubility of α-S 8 in organic solvents at 25°C unless otherwise... ResearchGate. [Link]

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility of hydrogen sulfide in organic solvents. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of Decyl sulfide (CAS 693-83-4). Cheméo. [Link]

-

Wiley. (n.d.). This compound. SpectraBase. [Link]

-

Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. CORE. [Link]

-

University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. UC Davis Chem Wiki. [Link]

-

American Chemical Society. (2018). Solubility Correlations of Common Organic Solvents. ACS Figshare. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. UCalgary Chem. [Link]

-

ResearchGate. (n.d.). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. ResearchGate. [Link]

-

TU Delft Research Portal. (2016). Solubility of sulfur compounds in commercial physical solvents and an ionic liquid from Monte Carlo simulations. TU Delft. [Link]

-

NASA. (n.d.). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server. [Link]

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. ResearchGate. [Link]

Sources

- 1. Decyl methyl sulphide | C11H24S | CID 89712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 22438-39-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. teachy.ai [teachy.ai]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. youtube.com [youtube.com]

The Enduring Bond: A Technical Guide to the Discovery and Strategic Synthesis of Thioether Compounds

Abstract

The thioether linkage, a cornerstone of organosulfur chemistry, has carved a significant niche across the scientific landscape, from fundamental organic synthesis to the intricate design of modern pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic strategies for this pivotal functional group. We will traverse the timeline from early empirical observations to the advent of sophisticated catalytic systems, offering a nuanced understanding of the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also actionable, field-proven insights into the strategic synthesis of thioether-containing molecules.

A Historical Perspective: From Foul Odors to Foundational Molecules

The journey of thioether chemistry is one of gradual elucidation, moving from the characterization of foul-smelling "sulfur ethers" to the recognition of their vital role in biological systems and synthetic chemistry. While the simple diethyl ether was known from the 16th century, the systematic study of its sulfur analogue began much later.

A pivotal moment in organosulfur chemistry arrived in the 1830s with the work of Danish chemist William Christopher Zeise, who is credited with the discovery of thiols, which he named "mercaptans" due to their strong affinity for mercury. This discovery laid the foundational groundwork for the synthesis of thioethers, as thiols are the primary nucleophiles in many classic C–S bond-forming reactions.

The mid-19th century saw the emergence of systematic organic synthesis. In 1850, Alexander William Williamson reported his eponymous ether synthesis, a landmark achievement that clarified the structure of ethers and provided a general method for their preparation.[1][2] This reaction, involving the displacement of a halide by an alkoxide, was soon adapted for the synthesis of thioethers, with a thiolate anion serving as the nucleophile. This adaptation of the Williamson synthesis became the classical and most straightforward method for preparing simple thioethers for many decades.[3]

The 20th century witnessed an explosion in synthetic methodology. The Ullmann condensation, originally developed for the synthesis of diaryl ethers using a copper catalyst, was successfully applied to the formation of diaryl thioethers.[4][5] Later in the century, the advent of palladium-catalyzed cross-coupling reactions, such as the Migita, and later the Buchwald-Hartwig reactions, revolutionized the synthesis of aryl thioethers, offering milder conditions and broader substrate scope.[6][7] These modern methods have become indispensable tools in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Strategic Synthesis of Thioethers: A Methodological Overview

The choice of synthetic route to a thioether is dictated by the nature of the target molecule, the availability of starting materials, and the desired functional group tolerance. Here, we delve into the core principles and practical considerations of the most important synthetic strategies.

The Classic Approach: Williamson Thioether Synthesis

The Williamson thioether synthesis is a robust and enduring method for the preparation of a wide range of thioethers. It is an S(_N)2 reaction where a thiolate anion displaces a leaving group on an alkyl substrate.[3][8]

Mechanism and Rationale:

The reaction proceeds via a backside attack of the highly nucleophilic thiolate on the carbon atom bearing the leaving group (typically a halide or a sulfonate ester). This concerted mechanism results in the inversion of stereochemistry at the electrophilic carbon.[3]

-

Choice of Base: The first step is the deprotonation of a thiol to generate the thiolate. The choice of base is critical and depends on the pKa of the thiol. For aliphatic thiols (pKa ~10-11), common bases like sodium hydroxide or potassium carbonate are often sufficient. For less acidic aromatic thiols, stronger bases such as sodium hydride (NaH) or sodium amide (NaNH(_2)) are employed to ensure complete deprotonation.[8]

-

Substrate Scope and Limitations: The success of the Williamson thioether synthesis is highly dependent on the structure of the alkylating agent. As an S(_N)2 reaction, it is most efficient with methyl and primary alkyl halides. Secondary alkyl halides can also be used, but competing elimination (E2) reactions become significant, leading to the formation of alkenes as byproducts. Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination.[3]

-

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used to dissolve the thiolate salt and promote the S(_N)2 reaction.[9] In some cases, phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble thiolate and an organic-soluble alkyl halide.[9]

Experimental Protocol: Synthesis of Ethyl Phenyl Thioether

This protocol provides a representative example of a Williamson thioether synthesis.

-

Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1.0 eq) in ethanol. To this solution, add sodium hydroxide (1.05 eq) and stir until the base has completely dissolved, forming sodium thiophenolate.

-

Alkylation: To the solution of sodium thiophenolate, add ethyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Workflow for Williamson Thioether Synthesis

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. books.rsc.org [books.rsc.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

Technical Guide to the Molecular Properties of Decyl Methyl Sulfide

Introduction: Defining Decyl Methyl Sulfide

This compound, also known by its IUPAC name 1-(methylthio)decane, is a thioether compound characterized by a ten-carbon alkyl chain (decyl group) and a methyl group bonded to a central sulfur atom. As a member of the organic sulfide family, its physicochemical properties are of significant interest in various fields, including organic synthesis, flavor and fragrance chemistry, and as a potential intermediate in the development of more complex molecules. This guide provides a focused technical overview of its fundamental molecular characteristics—specifically its chemical formula and molecular weight—grounded in data from authoritative chemical databases.

Core Molecular Identifiers

For any researcher, the foundational step in working with a chemical compound is to establish its identity through universally recognized identifiers. The essential molecular data for this compound are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄S | [1][2][3][4] |

| Molecular Weight | 188.373 g/mol | [1][2] |

| Exact Mass | 188.15987194 Da | [4] |

| CAS Registry Number | 22438-39-7 | [1][4] |

| Common Synonyms | n-Decyl methyl sulfide, 1-(Methylthio)decane, 2-Thiadodecane | [1][3] |

Molecular Structure and Formula Analysis

The molecular formula, C₁₁H₂₄S, dictates the elemental composition and provides the basis for understanding the compound's structure and chemical behavior.[1][2][3][4]

-

Elemental Composition : Each molecule of this compound contains:

-

11 Carbon (C) atoms

-

24 Hydrogen (H) atoms

-

1 Sulfur (S) atom

-

The structural arrangement consists of a linear ten-carbon chain (the decyl group) attached to the sulfur atom, which is in turn bonded to a single methyl group. This thioether linkage is the key functional group in the molecule.

Caption: Chemical structure of this compound (C₁₁H₂₄S).

Calculation and Verification of Molecular Weight

The molecular weight (MW) is a critical parameter for nearly all experimental and theoretical work, from reaction stoichiometry to analytical characterization. The value is derived from the sum of the atomic weights of the constituent atoms.

Theoretical Calculation

The calculation is a self-validating process based on internationally accepted atomic weights.

-

Identify Atomic Weights :

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Sulfur (S): ~32.06 amu

-

-

Multiply by Atom Count :

-

Carbon: 11 atoms * 12.011 amu/atom = 132.121 amu

-

Hydrogen: 24 atoms * 1.008 amu/atom = 24.192 amu

-

Sulfur: 1 atom * 32.06 amu/atom = 32.06 amu

-

-

Sum the Weights :

-

MW = 132.121 + 24.192 + 32.06 = 188.373 amu (or g/mol )

-

This calculated value aligns perfectly with the high-precision data provided by the National Institute of Standards and Technology (NIST).[1][2] Minor variations in reported values across different sources (e.g., 188.38 g/mol ) typically arise from the use of rounded atomic weights in the calculation.[3][4]

Experimental Verification Protocol: Mass Spectrometry

In a laboratory setting, the molecular weight is empirically confirmed using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular mass.

Workflow: Molecular Ion Peak Identification via Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or hexane).

-

Introduction : The sample is injected into the mass spectrometer, where it is vaporized.

-

Ionization : The gaseous molecules are bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation (M⁺•), known as the molecular ion.

-

C₁₁H₂₄S + e⁻ → [C₁₁H₂₄S]⁺• + 2e⁻

-

-

Acceleration & Deflection : The newly formed ions are accelerated into a magnetic field. The degree to which each ion is deflected is inversely proportional to its mass-to-charge ratio.

-

Detection : A detector records the abundance of ions at each m/z value. For the molecular ion of this compound, the primary peak (M⁺•) is expected at an m/z value corresponding to its molecular mass, approximately 188.4.

-

Data Analysis : The resulting mass spectrum is analyzed. The peak with the highest m/z value that is not an isotopic peak is typically identified as the molecular ion, confirming the molecular weight of the compound.

Caption: Workflow for molecular weight verification using Mass Spectrometry.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₁₁H₂₄S and a precisely calculated molecular weight of 188.373 g/mol . These fundamental properties are the cornerstones for its application in research and development, enabling accurate stoichiometric calculations, analytical identification, and prediction of its chemical behavior. The protocols and data presented herein provide a validated foundation for professionals working with this compound.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][1][2]

-

National Center for Biotechnology Information. (n.d.). Decyl methyl sulphide. PubChem. Retrieved from [Link][4]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][5]

Sources

Synonyms for Decyl methyl sulfide in chemical literature

An In-Depth Guide to the Nomenclature of Decyl Methyl Sulfide for Researchers and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The accurate identification of a chemical entity is the foundation upon which reproducible science is built. However, the existence of multiple naming conventions, database identifiers, and trivial names for a single compound can often create a labyrinth of terminology. This guide provides a comprehensive overview of the synonyms and nomenclature for this compound, a molecule of interest in various chemical synthesis and material science applications. As a senior application scientist, my aim is to not only list these synonyms but to provide the contextual understanding necessary for navigating chemical literature and databases with confidence.

The Foundational Identifier: The CAS Registry Number®

Before delving into the various names, it is crucial to anchor the identity of this compound with its most definitive identifier: the CAS Registry Number®. For this compound, this number is 22438-39-7 .[1][2][3] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society.

Why it is the gold standard: Unlike names which can be subject to regional variations, historical conventions, or the rules of different nomenclature systems, the CAS Registry Number® is a constant and unambiguous identifier for a specific chemical substance. When searching databases such as SciFinder®, PubChem, or Reaxys, using the CAS number will invariably yield the most accurate and comprehensive results, circumventing any confusion arising from synonymy.

Systematic Nomenclature: The IUPAC Name